molecular formula C21H21N3O5S B4138022 N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid

N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid

Cat. No.: B4138022
M. Wt: 427.5 g/mol
InChI Key: IAQWOOAIMBXZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and an acetamide group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the ethylphenylamino group. The final step involves the acylation of the thiazole derivative with acetamide and subsequent formation of the oxalate salt. Reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The acetamide group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)acetamide: Similar structure but lacks the thiazole ring.

    2-amino-N-(3-ethylphenyl)acetamide hydrochloride: Contains an amino group instead of the thiazole ring.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid is unique due to the combination of the thiazole ring and the acetamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS.C2H2O4/c1-3-14-7-4-5-10-17(14)21-19-22-18(12-24-19)15-8-6-9-16(11-15)20-13(2)23;3-1(4)2(5)6/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQWOOAIMBXZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
Reactant of Route 2
N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
Reactant of Route 3
Reactant of Route 3
N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid
Reactant of Route 6
N-[3-[2-(2-ethylanilino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.